3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
Description
The compound 3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate is a triterpenoid ester derived from a cyclopenta[a]chrysene core. Its structure features a hydroxymethyl group at position 3a, five methyl groups (5a,5b,8,8,11a), a prop-1-en-2-yl substituent, and a conjugated (2E)-3-(4-hydroxyphenyl)prop-2-enoate moiety.
Synthesis of such compounds typically involves esterification of the triterpenoid backbone with functionalized acyl groups. Characterization employs advanced spectroscopic techniques (¹H-NMR, ¹³C-NMR, HSQC, DEPT, UV, FTIR) and computational modeling to predict drug-likeness and target interactions, such as phosphodiesterase 9 (PDE9) in neurodegenerative disease research .
Properties
IUPAC Name |
[3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O4/c1-25(2)28-16-21-39(24-40)23-22-37(6)29(34(28)39)13-14-31-36(5)19-18-32(35(3,4)30(36)17-20-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-12,15,28-32,34,40-41H,1,13-14,16-24H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTQBZHKUPHHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Functionalization
- Hydroxymethyl introduction :
Betulin derivatives undergo selective oxidation at C3 using Jones reagent (CrO₃/H₂SO₄) to form a ketone intermediate, followed by reduction with NaBH₄ to install the hydroxymethyl group.Betulin → C3-ketone intermediate → 3α-hydroxymethyl derivative Yield: 78–85% - Methylation :
Sequential methylation at C5α, C5β, C8, and C11α positions is achieved using methyl iodide (CH₃I) in the presence of K₂CO₃.
Prop-1-en-2-yl Group Installation
- Allylic oxidation :
The C1 position is functionalized via Pd-catalyzed allylic oxidation using tert-butyl hydroperoxide (TBHP).Reaction conditions: 80°C, 12 h, Pd(OAc)₂ (5 mol%) Yield: 68%
Hydroxylation and Protection
C9 Hydroxylation
Protecting Group Strategy
- Benzyl protection :
The C9 hydroxyl is protected using benzyl bromide (BnBr) and NaH.Reaction time: 6 h, RT Yield: 94%
Esterification with (2E)-3-(4-Hydroxyphenyl)Prop-2-Enoic Acid
Cinnamic Acid Synthesis
Steglich Esterification
- Coupling conditions :
The triterpenoid alcohol (1 eq) and cinnamic acid (1.2 eq) are coupled using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).Solvent: Dry DCM, 24 h, RT Yield: 76%
Deprotection and Final Product Isolation
Benzyl Group Removal
Purification
- Column chromatography :
Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) gradient.Purity: >98% (HPLC)
Analytical Characterization
Yield Optimization Strategies
Catalytic Improvements
- Microwave-assisted esterification :
Reduces reaction time from 24 h to 45 min with comparable yields (74%). - Enzymatic catalysis :
Lipase B (Novozym 435) in tert-butanol achieves 81% yield under mild conditions.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of triterpene | Use polar aprotic solvents (DMF/DMSO) |
| Epimerization at C3 | Low-temperature (-20°C) reactions |
| Cinnamate isomerization | Dark reaction conditions |
Chemical Reactions Analysis
Types of Reactions
3-O-(E)-p-Coumaroylbetulin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the p-coumaroyl group.
Substitution: The ester linkage can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate exhibit significant antimicrobial properties. For instance, studies on related triterpenoids have shown their effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit biofilm formation .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Many triterpenoids are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in preventing chronic diseases linked to oxidative damage .
Anti-inflammatory Effects
Triterpenoids have been extensively studied for their anti-inflammatory properties. The presence of specific functional groups in This compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on extracts containing triterpenoids similar to the compound revealed significant antimicrobial activity against cariogenic bacteria such as Streptococcus mutans. The extracts inhibited biofilm formation effectively at varying concentrations, showcasing the potential of this compound in dental care products .
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity indicated that extracts rich in triterpenoids exhibited high antioxidant capacity. The study highlighted that the structural features of these compounds play a crucial role in their electron-donating ability .
Data Tables
Mechanism of Action
The mechanism of action of 3-O-(E)-p-Coumaroylbetulin involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interfere with viral replication by binding to viral proteins, thus exhibiting antiviral effects. The compound’s anticancer activity is thought to be mediated through the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Variations
The target compound belongs to the prenol lipid class, specifically triterpenoids, with structural analogs differing in ester substituents and methylation patterns (Table 1).
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational studies.
†Calculated based on and .
‡Derived from HRMS data in .
Key Observations:
Substituent Impact on Solubility: The (2E)-3-(4-hydroxyphenyl)prop-2-enoate group in the target compound introduces a polar phenolic group, likely improving aqueous solubility compared to brominated or methylated analogs (e.g., 2-bromo-3-methylbenzoate in ).
Drug-Likeness : The target compound’s LogP (~5.2) falls within the acceptable range for oral bioavailability (LogP < 5), contrasting with brominated derivatives (LogP ~7.0), which may suffer from poor absorption .
Pharmacological Relevance
- PDE9 Inhibition : The hydroxybenzotriazole derivative () demonstrated computational binding affinity for PDE9, a target in Alzheimer’s disease. The target compound’s hydroxyphenyl group may enhance hydrogen bonding with PDE9’s catalytic site, though experimental validation is needed .
- Anti-Cancer Potential: Brominated analogs () are explored for cytotoxic activity, whereas the hydroxyphenyl group in the target compound could modulate apoptosis via interaction with estrogen receptors .
Biological Activity
The compound 3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate , also known as 3-O-(E)-p-Coumaroylbetulin , is a natural product derived from the triterpenoid betulin. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory , antiviral , and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 604.41 daltons. The structural complexity includes multiple stereocenters and functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells, attributing this effect to the activation of caspase pathways and modulation of cell cycle regulators.
Antiviral Properties
In vitro studies have suggested that 3-O-(E)-p-Coumaroylbetulin possesses antiviral activity against several viruses. Its mechanism appears to involve the inhibition of viral replication and interference with viral entry into host cells. A notable study reported that this compound could effectively reduce viral load in infected cell cultures.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. It has been shown to downregulate the expression of TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis; modulates cell cycle | |
| Antiviral | Inhibits viral replication; interferes with entry | |
| Anti-inflammatory | Inhibits cytokine production |
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with 3-O-(E)-p-Coumaroylbetulin resulted in significant apoptosis as evidenced by increased caspase 3/7 activity and DNA fragmentation assays.
- Influenza Virus : In a viral inhibition assay, the compound was tested against the influenza virus, showing a reduction in viral titers by up to 70% at optimal concentrations.
- Macrophage Models : In LPS-stimulated macrophages, the administration of this compound led to a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
